2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-
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Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(2-hydroxyphenyl)- is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This interaction can modulate various biological processes, including inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Known for its use as a scaffold in medicinal chemistry.
8-oxa-2-azaspiro[4.5]decane: Investigated for its potential as an FGFR4 inhibitor for cancer treatment.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Identified as a novel delta opioid receptor agonist.
Uniqueness
2-Azaspiro[45]decane-1,3-dione, 2-(2-hydroxyphenyl)- stands out due to its unique spirocyclic structure and the presence of a hydroxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61588-88-3 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-12-7-3-2-6-11(12)16-13(18)10-15(14(16)19)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-10H2 |
InChI Key |
DEWYGJKJPWOZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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